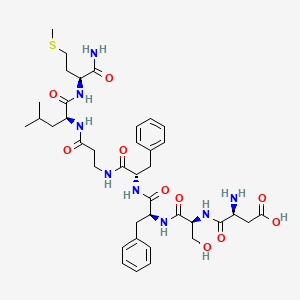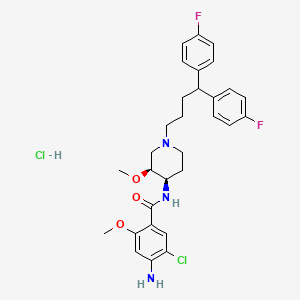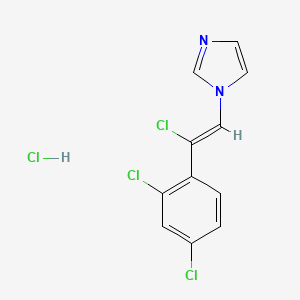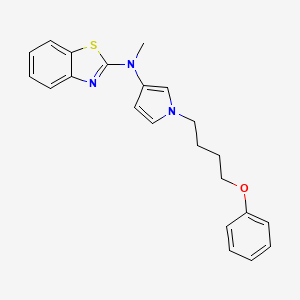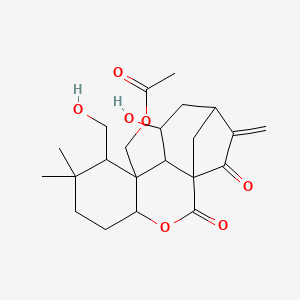
拉氏菲林G
描述
Rabdophyllin G is a labiate diterpenoid compound isolated from the leaves of plants belonging to the genus Rabdosia. This compound has garnered significant attention due to its potent antitumor properties, particularly its ability to inhibit the growth of cancer cells in vitro and in vivo .
科学研究应用
红叶香青素G具有广泛的科学研究应用,包括:
作用机制
红叶香青素G通过抑制癌细胞中DNA、RNA和蛋白质的合成来发挥其作用 . 这种抑制导致细胞生长和增殖的抑制,最终导致癌细胞死亡。 该化合物的分子靶点包括参与核酸和蛋白质合成的各种酶和途径 .
生化分析
Biochemical Properties
Rabdophyllin G interacts with various biomolecules in biochemical reactions. It has been shown to inhibit the growth of cancer cells in vitro . This suggests that Rabdophyllin G interacts with enzymes, proteins, and other biomolecules involved in cell growth and division.
Cellular Effects
Rabdophyllin G has significant effects on various types of cells and cellular processes. It inhibits the growth of cancer cells in vitro and has been shown to have an inhibitory effect on bladder cancer cells in vivo . This indicates that Rabdophyllin G influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Rabdophyllin G involves its interactions with biomolecules at the molecular level. It inhibits the synthesis of DNA, RNA, and proteins, suggesting that it may bind to these biomolecules and inhibit enzymes involved in their synthesis .
Temporal Effects in Laboratory Settings
Given its significant cytotoxicity, it is likely that Rabdophyllin G has long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its significant cytotoxicity, it is likely that high doses of Rabdophyllin G could have toxic or adverse effects .
Metabolic Pathways
Given its structural similarity to labdane diterpenes, it is likely that Rabdophyllin G interacts with enzymes or cofactors involved in the metabolism of these compounds .
Transport and Distribution
Given its significant cytotoxicity, it is likely that Rabdophyllin G is transported and distributed in a manner that allows it to exert its effects on cells .
Subcellular Localization
Given its significant cytotoxicity and its effects on the synthesis of DNA, RNA, and proteins, it is likely that Rabdophyllin G is localized in areas of the cell where these processes occur .
准备方法
合成路线和反应条件
红叶香青素G的合成涉及多个步骤,包括从香青属植物叶中提取该化合物。 红叶香青素G的化学结构可以通过盐酸水解或无水醋酸钠洗脱来确定 . 红叶香青素G的骨架可以通过核磁共振波谱法鉴定 .
工业生产方法
红叶香青素G的工业生产主要集中在从天然来源提取,特别是香青属植物叶。 该过程涉及使用溶剂提取该化合物,然后进行纯化步骤以分离纯净形式的红叶香青素G .
化学反应分析
反应类型
红叶香青素G经历各种化学反应,包括:
氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 该反应涉及用另一个原子或原子团取代化合物中的一个原子或原子团。
常用试剂和条件
涉及红叶香青素G的反应中常用的试剂包括用于水解的盐酸和用于洗脱的无水醋酸钠 . 这些反应通常在受控条件下进行,以确保形成所需产物。
主要形成的产物
相似化合物的比较
属性
IUPAC Name |
[11-hydroxy-8-(hydroxymethyl)-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)29-16-5-6-20(3,4)15(9-23)22(16,17)10-28-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELUFZNLBUKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(CCC(C1CO)(C)C)OC(=O)C34C2C(CC(C3)C(=C)C4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002692 | |
| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82460-75-1 | |
| Record name | Isodonoiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82460-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabdosin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082460751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Rabdophyllin G?
A1: Rabdophyllin G, also known as Rabdosin C or Isodonoiol, is a natural diterpenoid compound primarily isolated from plants within the Isodon genus, specifically Isodon japonica and Isodon macrophylla. [, , ]
Q2: What is the molecular structure of Rabdophyllin G?
A2: Rabdophyllin G belongs to the B-seco-ent-kaurene diterpenoid family. While a specific molecular formula wasn't explicitly mentioned in the provided abstracts, structural elucidation studies utilized spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and HR-MS (High-Resolution Mass Spectrometry) to determine its structure. [, , ]
Q3: What are the known biological activities of Rabdophyllin G?
A3: Rabdophyllin G exhibits significant in vitro and in vivo antitumor activity. Notably, it demonstrated inhibitory effects against Ehrlich ascites carcinoma in mice. [] Additionally, studies suggest its potential as a tyrosinase inhibitor, which could have implications in managing tyrosinase-related liver damage. []
Q4: Has the mechanism of action of Rabdophyllin G's antitumor activity been elucidated?
A4: The provided abstracts do not delve into the specific molecular mechanism of action for Rabdophyllin G's antitumor activity. Further research is needed to identify the target proteins or pathways affected by this compound.
Q5: Are there any studies on the Structure-Activity Relationship (SAR) of Rabdophyllin G?
A5: The provided abstracts don't offer specific insights into the SAR of Rabdophyllin G. Understanding how structural modifications impact its activity, potency, and selectivity would be valuable for developing more potent and targeted derivatives.
Q6: What are the implications of Rabdophyllin G's tyrosinase inhibitory activity?
A7: Tyrosinase plays a key role in melanin synthesis. While Rabdophyllin G exhibited potential as a tyrosinase inhibitor in a study utilizing ultrafiltration coupled with UHPLC-Q-TOF-MS and molecular docking, further in-depth studies are needed to explore its potential applications, such as in treating hyperpigmentation disorders or as a depigmenting agent. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


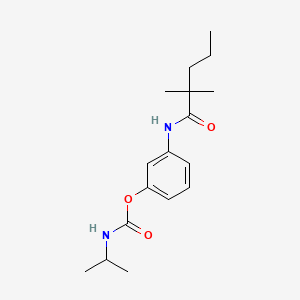


![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)

![3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1678707.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B1678713.png)
